LogP Comparison: N-Ethyl vs. N-Methyl
The target compound (N-ethyl) exhibits a calculated LogP of 2.8, compared to 2.3171 for its closest commercially available analog, 3-(4-formylphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (CAS 2060043-92-5) . This ΔLogP of +0.48 units translates to an approximately threefold increase in octanol-water partition coefficient (log P difference of 0.48 = P ratio of ~3.0), directly impacting passive membrane permeability, organic/aqueous phase distribution, and chromatographic retention [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.8 |
| Comparator Or Baseline | 3-(4-Formylphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (CAS 2060043-92-5): LogP = 2.3171 |
| Quantified Difference | ΔLogP = +0.4829 (target is ~3.0× more lipophilic) |
| Conditions | In silico calculation (method consistent across both compounds from same vendor database) |
Why This Matters
Higher lipophilicity translates to enhanced passive membrane permeability in cell-based assays and improved solubility in non-polar reaction media, which can be decisive for target engagement in phenotypic screening or for compatibility with hydrophobic polymer matrices.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
